

Comparative Stability Profile: Piperidine-1-carbonyl Chloride

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Compound of Interest

Compound Name: *2,6-Dimethylpiperidine-1-carbonyl chloride*

CAS No.: *54486-12-3*

Cat. No.: *B1357406*

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Executive Summary

Piperidine-1-carbonyl chloride (PCC) serves as a critical electrophilic carbamoylating agent in drug discovery.^[1] Its stability profile is governed by a distinct duality:

- Hydrolytic Stability (Storage): PCC is less stable than morpholine analogs but more stable than acyclic analogs (e.g., dimethylcarbamoyl chloride).^[1]
- Electrophilic Reactivity (Synthesis): PCC is less reactive toward nucleophiles than morpholine analogs due to the strong electron-donating capacity of the piperidine nitrogen.^[1]

This guide explores the mechanistic underpinnings of these properties, providing experimental protocols to validate reagent quality before use.

Mechanistic Foundation: The Stability-Reactivity Duality

To understand the stability of PCC, one must distinguish between its behavior in storage (hydrolysis) versus its behavior in synthesis (aminolysis/alcoholysis).

The Hydrolysis Mechanism (Dominance)

In aqueous or moist environments, disubstituted carbamoyl chlorides degrade primarily via an ionization mechanism. The rate-determining step (RDS) is the departure of the chloride ion to form a carbamoyl cation intermediate.

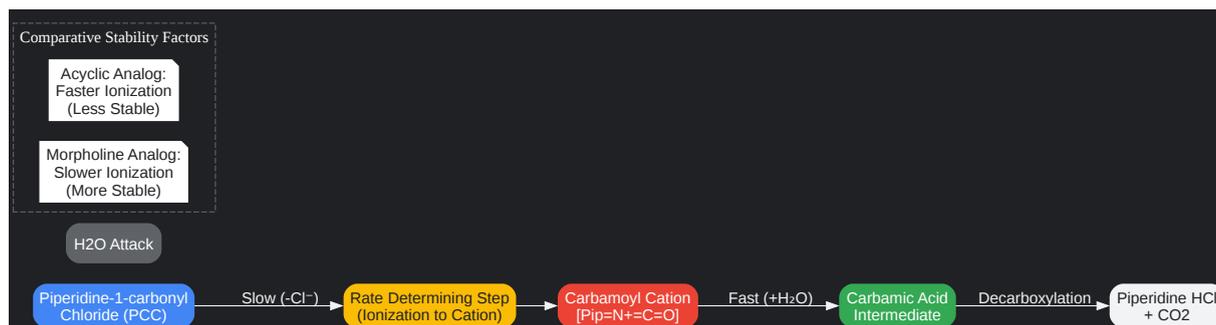
- Electronic Effect: The nitrogen lone pair donates electron density into the carbonyl carbon, facilitating chloride departure.
- Piperidine vs. Morpholine:
 - Piperidine: The alkyl ring is electron-donating.[1] It effectively stabilizes the resulting carbamoyl cation (), lowering the activation energy for ionization. Result: Faster hydrolysis (Lower Stability).
 - Morpholine: The oxygen atom in the 4-position is electron-withdrawing. It destabilizes the developing positive charge on the nitrogen, raising the activation energy for ionization. Result: Slower hydrolysis (Higher Stability).

The Acylation Mechanism (Dominance)

In organic synthesis (non-polar solvents, presence of nucleophiles), the reaction typically follows an addition-elimination (-like) pathway.

- Electronic Effect: A more electron-deficient carbonyl carbon is more susceptible to nucleophilic attack.
- Comparison: The electron-withdrawing oxygen in morpholine renders its carbonyl carbon more electrophilic than that of piperidine.[1] Consequently, morpholine-4-carbonyl chloride is often a more reactive acylating agent than PCC, despite being more stable to hydrolysis.[1]

Visualization of Degradation Pathways



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Figure 1: The

hydrolysis pathway of carbamoyl chlorides. Stability is inversely proportional to the ease of cation formation.

Comparative Performance Analysis

The following table synthesizes kinetic data and physical properties to rank PCC against common alternatives.

Table 1: Stability and Reactivity Matrix of Carbamoyl Chlorides

Reagent	Structure Type	Relative Hydrolysis Rate ()	Shelf Stability	Acylation Reactivity	Primary Risk Factor
Diisopropylcarbonyl Chloride	Acyclic (Branched)	~40.0	Low	Moderate	Rapid degradation
Diethylcarbonyl Chloride	Acyclic	~2.0	Low/Moderate	High	High volatility/Toxicity
Piperidine-1-carbonyl Chloride	Cyclic (Alkyl)	1.0 (Baseline)	Moderate	Moderate	Mutagenicity
Morpholine-4-carbonyl Chloride	Cyclic (Hetero)	~0.1	High	High	Solid handling (mp 55°C)
Diphenylcarbonyl Chloride	Acyclic (Aryl)	< 0.01	Very High	Low	Steric hindrance

Note: Relative hydrolysis rates are approximated based on solvolysis data in aqueous acetone at 25°C (See References [1, 3]). Lower

indicates higher stability.[1]

Key Takeaways for Reagent Selection:

- If the piperidine ring is not pharmacologically required: Switch to Morpholine-4-carbonyl chloride. It offers a longer shelf life and higher reactivity toward your target nucleophile due to increased electrophilicity.
- If the piperidine ring is required: Use PCC but store it strictly under inert atmosphere (Argon/Nitrogen) at 2–8°C. Expect faster titer degradation than morpholine analogs once the bottle is opened.

Experimental Validation Protocol

Do not rely on the label purity of PCC, especially if the container has been previously opened. The following self-validating protocol uses $^1\text{H-NMR}$ to determine the precise molarity and extent of hydrolysis.

Protocol: Determination of Hydrolytic Half-Life via $^1\text{H-NMR}$

Objective: Quantify the active reagent vs. the hydrolyzed amine salt ().

Materials:

- Solvent System: Acetone-

/

(5:1 v/v). Note: The presence of water initiates the reaction for kinetic measurement.[2]

- Internal Standard: 1,3,5-Trimethoxybenzene (inert).

Workflow:

- Baseline Scan: Dissolve 10 mg of PCC in 0.6 mL dry

. Acquire a spectrum to check for initial purity.

- PCC Signal:

-protons appear at $\sim 3.6\text{-}3.7$ ppm (broadened due to restricted rotation).[1]

- Hydrolysis Product: Piperidine

HCl

-protons shift upfield/downfield depending on pH, typically distinct from the carbamoyl chloride.[1]

- Kinetic Run:
 - Prepare a solution of PCC (0.05 M) in Acetone-
.
 - Add

to reach a final concentration of 10% v/v (Time
).
 - Acquire ¹H-NMR spectra every 5 minutes for 60 minutes at 25°C.
- Data Analysis:
 - Integrate the

-proton signal of PCC (

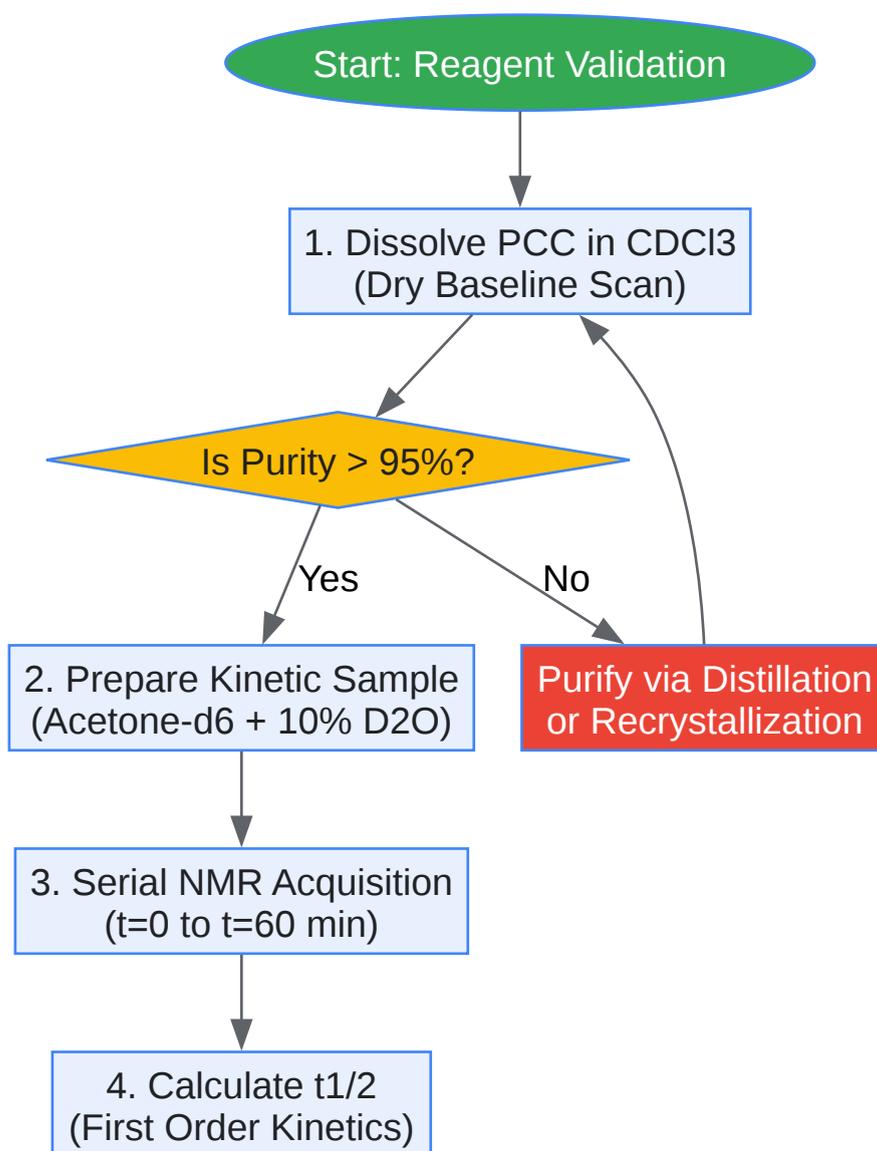
) relative to the internal standard (

).
 - Plot

vs. time.
 - The slope

yields the half-life:

.[1]



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Figure 2: Validation workflow for assessing reagent quality and hydrolytic stability.

Handling and Safety (Critical)

Piperidine-based carbamoyl chlorides share structural homology with Dimethylcarbamoyl chloride (DMCC), a confirmed Group 2A Carcinogen (IARC).

- Toxicity: PCC is a potent alkylating agent.^[1] It can react with DNA bases (guanine) similarly to DMCC.

- Containment:
 - Always handle in a fume hood.
 - Double-glove (Nitrile/Neoprene). PCC penetrates standard latex rapidly.
 - Decontamination: Quench all glassware and spills with a solution of 10% Ammonium Hydroxide in Methanol. This converts the chloride to the benign urea derivative.
- Storage: Store at 2-8°C under Argon. PCC degrades to release HCl gas, which can pressurize sealed vials. Use septum caps with caution.

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